molecular formula C13H13F2N B1394837 1-(3,5-difluorophenyl)cyclohexane-1-carbonitrile CAS No. 1247865-55-9

1-(3,5-difluorophenyl)cyclohexane-1-carbonitrile

Cat. No.: B1394837
CAS No.: 1247865-55-9
M. Wt: 221.25 g/mol
InChI Key: BUUMISNTHVOWCN-UHFFFAOYSA-N
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Description

1-(3,5-difluorophenyl)cyclohexane-1-carbonitrile is an organic compound with the molecular formula C₁₃H₁₃F₂N It is characterized by the presence of a cyclohexane ring substituted with a 3,5-difluorophenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,5-difluorophenyl)cyclohexane-1-carbonitrile can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-difluorophenyl)cyclohexane-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

1-(3,5-difluorophenyl)cyclohexane-1-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the nitrile group and the difluorophenyl moiety allows it to participate in various chemical reactions and interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Difluorophenyl)ethanone: Similar structure but with an ethanone group instead of a cyclohexane ring.

    3,5-Difluoroacetophenone: Another fluorinated compound with a similar phenyl ring but different functional groups.

Uniqueness

1-(3,5-difluorophenyl)cyclohexane-1-carbonitrile is unique due to the combination of the cyclohexane ring and the nitrile group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(3,5-difluorophenyl)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N/c14-11-6-10(7-12(15)8-11)13(9-16)4-2-1-3-5-13/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUMISNTHVOWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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